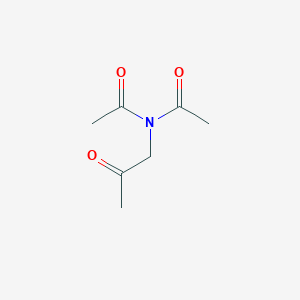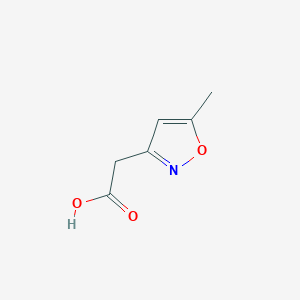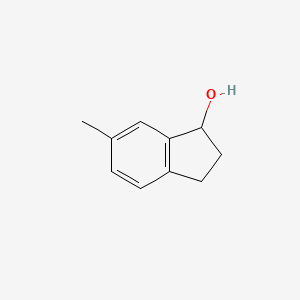
6-Methyl-2,3-dihydro-1H-inden-1-ol
Vue d'ensemble
Description
“6-Methyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C10H12O . It is related to 1-Indanol, which is a compound used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been synthesized by evaluating old methods and examining new ones . The synthesis involved the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,3-dihydro-1H-inden-1-ol” consists of a five-membered ring fused with a six-membered ring, with a hydroxyl (-OH) group and a methyl (-CH3) group attached .
Chemical Reactions Analysis
In a study, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone were reacted with various nucleophiles under Michael addition reaction conditions, resulting in a variety of compounds with different stabilities . The possibility of a retro-Michael reaction was also examined on the obtained products .
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
6-Methyl-2,3-dihydro-1H-inden-1-ol: derivatives have been synthesized and studied for their potential antibacterial and antifungal activities. These compounds have shown promising results against a variety of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative bacteria such as Escherichia coli and Proteus vulgaris . Additionally, they have exhibited antifungal properties against agents like Aspergillus niger and Candida albicans .
Cancer Chemoprevention
Indene derivatives, which include 6-Methyl-2,3-dihydro-1H-inden-1-ol , have been explored as Retinoic Acid Receptor α (RARα) agonists . These compounds have demonstrated moderate RARα binding activity and potent antiproliferative activity, making them potential candidates for cancer chemoprevention. Specifically, they could induce differentiation in cancer cells, which is a promising approach for cancer treatment .
Thermophysical Properties
The thermophysical properties of 6-Methyl-2,3-dihydro-1H-inden-1-ol are of significant interest in scientific research. Data on these properties are critical for the design and operation of processes involving this compound, such as chemical synthesis and pharmaceutical formulation .
Synthesis Methods
Various methods for the synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol derivatives have been developed, including grinding, stirring, and ultrasound irradiation techniques . These methods are evaluated for their efficiency, yield, and scalability, which are essential for industrial and pharmaceutical applications.
Antimicrobial Resistance
The rise of antimicrobial resistance is a global health concern6-Methyl-2,3-dihydro-1H-inden-1-ol and its derivatives offer a new avenue for developing synthetic organic compounds that could potentially overcome microbial resistance to current antimicrobials .
Medicinal Chemistry
In medicinal chemistry, the structural features of 6-Methyl-2,3-dihydro-1H-inden-1-ol make it a valuable scaffold for the development of new therapeutic agents. Its pharmacological profile includes activities like anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease .
Mécanisme D'action
While the specific mechanism of action for “6-Methyl-2,3-dihydro-1H-inden-1-ol” is not mentioned in the retrieved sources, related compounds have shown various biological activities. For example, 1-indanone derivatives have been used for the treatment of Alzheimer’s disease and cancer, and also as pharmaceutical intermediates and olefinic polymerization catalysts .
Safety and Hazards
The safety data sheet for 1-Indanol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
200425-63-4 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


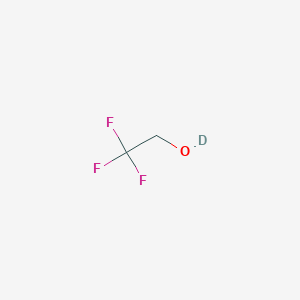
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
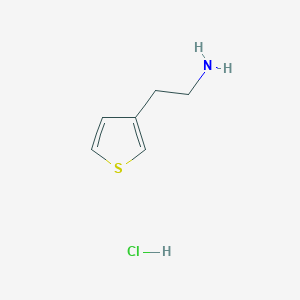
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
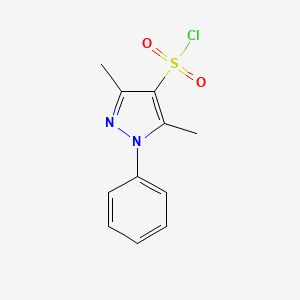
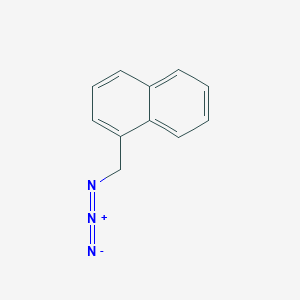
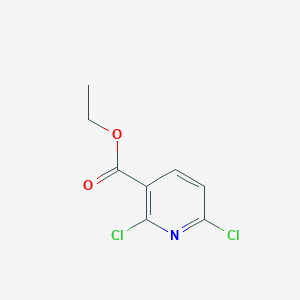

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
